Dimethyl {2-(4-nitrobenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a combination of nitrophenyl, pyridinyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the nitrophenyl and pyridinyl groups. The final step involves the addition of the phosphonate group. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and oxazolyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to a variety of substituted oxazole and pyridine derivatives.
Scientific Research Applications
DIMETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL {2-[(4-AMINOPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
Uniqueness
DIMETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds with different substituents, such as amino or methoxy groups, which may have different properties and applications.
Properties
Molecular Formula |
C18H19N4O6P |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-2-[(4-nitrophenyl)methyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H19N4O6P/c1-26-29(25,27-2)18-17(20-12-14-4-3-9-19-11-14)28-16(21-18)10-13-5-7-15(8-6-13)22(23)24/h3-9,11,20H,10,12H2,1-2H3 |
InChI Key |
NLSKSXUAGFMZHO-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)OC |
Origin of Product |
United States |
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